1-[3-(2-Fluoroethoxy)phenyl]methanamine
Overview
Description
1-[3-(2-Fluoroethoxy)phenyl]methanamine is an organic chemical compound belonging to the class of benzylamines. It is a colorless liquid with a molecular formula of C9H12FNO and a molecular weight of 165.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethoxy)phenyl]methanamine typically involves the reduction of 3-(2-Fluoroethoxy)benzonitrile. The reaction is carried out in two stages:
Stage 1: 3-(2-Fluoroethoxy)benzonitrile is reacted with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours.
Stage 2: The reaction mixture is then treated with sodium hydroxide and water in tetrahydrofuran for 20 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of benzonitrile derivatives using similar reagents and conditions as described above .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Fluoroethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzaldehyde and benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
1-[3-(2-Fluoroethoxy)phenyl]methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A common precursor in organic chemistry, used in the industrial production of many pharmaceuticals.
Phenylmethanamine: Another benzylamine derivative with similar chemical properties.
Uniqueness
1-[3-(2-Fluoroethoxy)phenyl]methanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGHBKALUHQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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